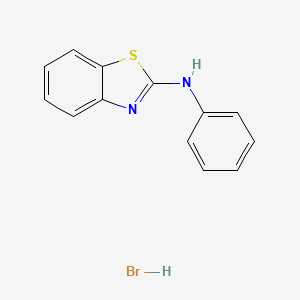
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C13H10N2S·HBr. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. One common method involves the use of iodine as a catalyst in dimethylformamide (DMF) solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of N-phenyl-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
N-phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown that derivatives of benzothiazole exhibit anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mecanismo De Acción
The mechanism of action of N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is involved in DNA replication.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, which is a key mechanism in its anticancer activity
Comparación Con Compuestos Similares
N-phenyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives.
2-Mercaptobenzothiazole: Contains a thiol group, making it useful as a vulcanization accelerator in the rubber industry.
Conclusion
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Additionally, its potential as a therapeutic agent highlights its importance in medicinal research. The comparison with similar compounds further underscores its distinct properties and applications.
Propiedades
Número CAS |
362607-91-8 |
|---|---|
Fórmula molecular |
C13H11BrN2S |
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H10N2S.BrH/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13;/h1-9H,(H,14,15);1H |
Clave InChI |
RQWNLNPEXFUWFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















